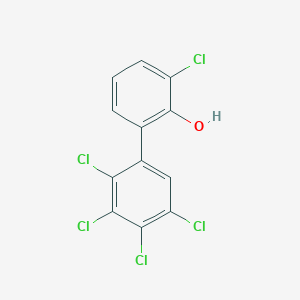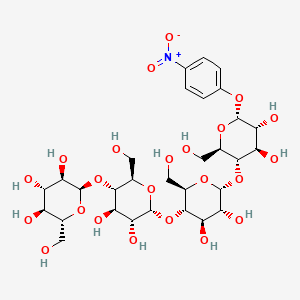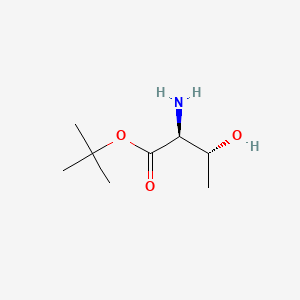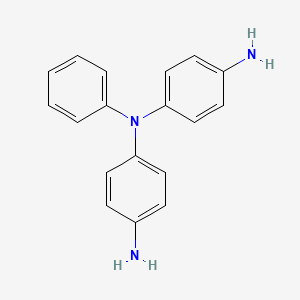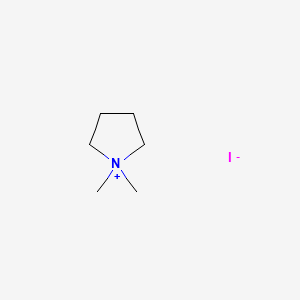![molecular formula C9H7ClN2O2S B1605646 5-[(4-Chlorophénoxy)méthyl]-1,3,4-oxadiazole-2-thiol CAS No. 62382-85-8](/img/structure/B1605646.png)
5-[(4-Chlorophénoxy)méthyl]-1,3,4-oxadiazole-2-thiol
Vue d'ensemble
Description
“5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol” is a compound that has been synthesized and studied for its potential as an oral drug candidate . It has been found to exhibit anti-acetylcholinesterase activity, which indicates that it may be a potential drug candidate for treating neurodegenerative disorders .
Synthesis Analysis
The compound was synthesized by Siddiqui et al. and used as a precursor for preparing a number of sulfanyl acetamides possessing antibacterial and enzyme inhibitory activities at lower cytotoxicity .
Physical And Chemical Properties Analysis
The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while the computed aqueous solubility was lower than that found experimentally .
Applications De Recherche Scientifique
Contrôle de la qualité
Le 5-[(4-Chlorophénoxy)méthyl]-1,3,4-oxadiazole-2-thiol a été identifié comme un nouveau candidat médicament, et son contrôle de la qualité est crucial pour garantir la sécurité et l’efficacité des produits pharmaceutiques. Une méthode RP-HPLC-FLD indiquant la stabilité a été développée pour la détermination du this compound, qui est essentielle pour l’analyse de contrôle de la qualité . Cette méthode est fiable, répétable, reproductible et robuste, ce qui la rend adaptée au contrôle de la qualité de routine, aux tests de stabilité et aux études de préformulation du composé.
Applications antimicrobiennes
Le composé a été utilisé comme précurseur pour la synthèse d’un certain nombre de dérivés antimicrobiens moins cytotoxiques . Ces dérivés présentent un potentiel significatif dans la lutte contre les infections microbiennes, avec une toxicité plus faible que les autres agents antimicrobiens, ce qui est bénéfique pour réduire les effets secondaires dans les applications thérapeutiques.
Activités anti-enzymatiques
Les dérivés du this compound ont montré des activités anti-enzymatiques prometteuses, en particulier comme inhibiteurs de l’acétylcholinestérase . Cette enzyme est une cible pour le traitement des troubles neurodégénératifs comme la maladie d’Alzheimer, ce qui fait des dérivés du this compound des candidats potentiels pour le développement de nouveaux traitements contre ces affections.
Développement de médicaments oraux
Les caractéristiques physicochimiques du this compound ont été étudiées pour accélérer son développement en tant que candidat médicament oral . Les prédicteurs de la biodisponibilité orale du composé, tels que la lipophilie, la constante d’ionisation, la solubilité et la perméabilité, ont été prédits à l’aide d’outils informatiques et vérifiés expérimentalement, indiquant une bonne absorption par voie orale et une stabilité à température ambiante et au pH physiologique.
Traitement des maladies neurodégénératives
Le this compound a démontré une activité anti-acétylcholinestérase remarquable et dose-dépendante, suggérant son potentiel en tant que candidat médicament pour le traitement des troubles neurodégénératifs . Sa capacité à inhiber l’acétylcholinestérase pourrait ralentir la progression de maladies telles que la maladie d’Alzheimer, ouvrant ainsi une nouvelle voie pour l’intervention thérapeutique.
Stabilité en conditions de stress
La stabilité du this compound dans diverses conditions de stress a été largement étudiée. Il reste stable dans des conditions de stress photolytique et de pH, mais présente une dégradation dans des conditions de stress oxydatif et thermique . Ces informations sont essentielles pour le développement de formulations pharmaceutiques stables et pour comprendre le comportement du composé dans différentes conditions environnementales.
Mécanisme D'action
Target of Action
The primary target of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is acetylcholinesterase , an enzyme that plays a crucial role in neurotransmission . The compound exhibits remarkable dose-dependent anti-acetylcholinesterase activity .
Mode of Action
The compound interacts with acetylcholinesterase, inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, leading to prolonged cholinergic effects.
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting acetylcholinesterase. This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The increased acetylcholine levels can enhance neurotransmission, which may have potential therapeutic effects in conditions like neurodegenerative disorders .
Pharmacokinetics
The oral bioavailability predictors of the compound, such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD), were predicted using computational tools . The compound exhibits good absorption from the oral route and remains stable at ambient temperature and physiological pH . The computed aqueous solubility was lower than that found experimentally .
Result of Action
The inhibition of acetylcholinesterase by the compound leads to an increase in acetylcholine levels. This can enhance cholinergic neurotransmission, potentially improving cognitive function and other neurological processes. Therefore, the compound may be a potential drug candidate for treating neurodegenerative disorders .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . The compound migrates to a hydrophilic compartment on increasing pH . It remains stable under various photolytic and pH stress conditions but exhibits degradation under oxidative and thermal stress .
Propriétés
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-6-1-3-7(4-2-6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXDDOYYKNFNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NNC(=S)O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350525 | |
| Record name | 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62382-85-8 | |
| Record name | 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential mechanisms of action for the antioxidant activity of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol?
A1: Research suggests that 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol exhibits antioxidant activity through two primary mechanisms: [, ]
- Radical Scavenging: The compound directly neutralizes harmful free radicals like hydrogen peroxide, superoxide, and nitric oxide. This scavenging ability is likely attributed to the presence of the -SH group within its structure. []
- Endogenous Defense System Induction: The compound shows promising binding affinity to key antioxidant enzymes like glutathione reductase, potentially boosting the body's natural defense mechanisms against oxidative stress. []
Q2: What structural features of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol contribute to its biological activity?
A2: The presence of the -SH (thiol) group is crucial for its antioxidant activity. Additionally, the oxadiazole ring and the chlorophenoxymethyl substituent likely contribute to its binding affinity to specific biological targets, as highlighted by molecular docking studies. [, ] Further research on structure-activity relationships is needed to fully elucidate the role of each structural component.
Q3: Has 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol shown any promising activity against diseases?
A4: Preliminary research indicates that 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol displays promising in vitro and in vivo activity against hyperglycemia. It exhibits inhibitory effects on enzymes relevant to glucose metabolism, promotes glucose uptake by yeast cells, and has demonstrated hepatoprotective effects in a rat model of drug-induced liver injury. [] Further research is necessary to explore its therapeutic potential in treating hyperglycemia and related complications.
Q4: What analytical methods have been employed to study 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol?
A4: Researchers have utilized various analytical techniques to investigate 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. These include:
- Reverse-phase chromatography: Employed to determine the compound's purity and stability under different stress conditions. []
- Spectroscopic methods (IR, 1H-NMR, EI-MS): Utilized for structural characterization and confirmation of the compound's identity. []
- Molecular docking studies: Used to predict the binding affinities and interactions of the compound with various biological targets. [, ]
- In vitro and in vivo assays: Employed to evaluate the compound's biological activity and potential therapeutic effects. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



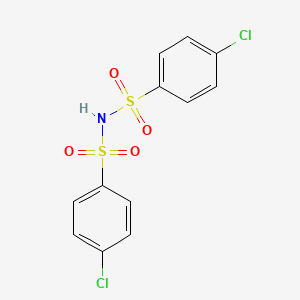
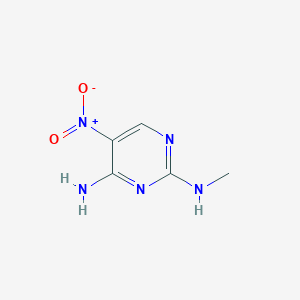
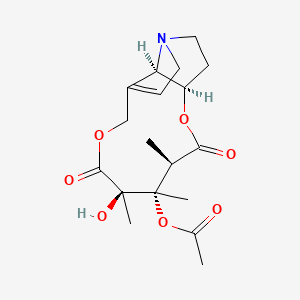
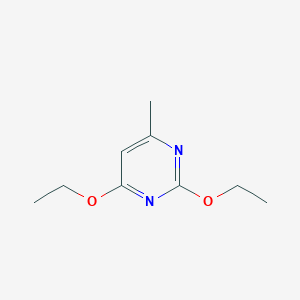

![5-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1605572.png)
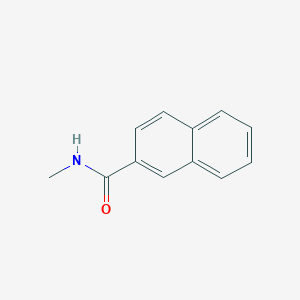
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid](/img/structure/B1605574.png)
